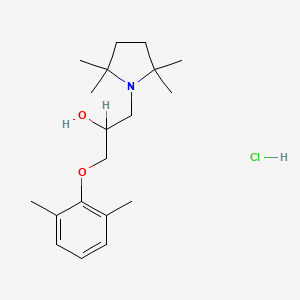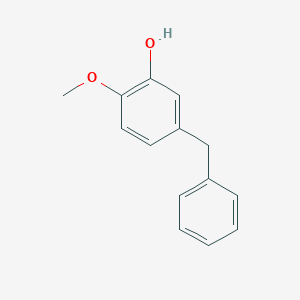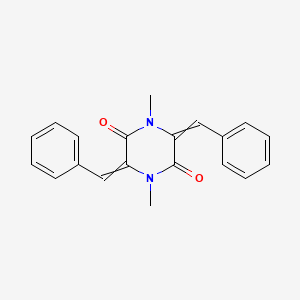![molecular formula C12H12O2 B14660992 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane CAS No. 42468-63-3](/img/structure/B14660992.png)
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H12O2 It is characterized by the presence of an oxirane ring (epoxide) and a phenylpropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane typically involves the reaction of 3-phenylprop-2-yn-1-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane involves its reactivity due to the strained oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The phenylpropynyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane: Unique due to the combination of an oxirane ring and a phenylpropynyl group.
3-Phenylprop-2-yn-1-ol: Lacks the oxirane ring but shares the phenylpropynyl group.
Epoxides: General class of compounds containing the oxirane ring but without the phenylpropynyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the oxirane ring with the structural features of the phenylpropynyl group. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
42468-63-3 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(3-phenylprop-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C12H12O2/c1-2-5-11(6-3-1)7-4-8-13-9-12-10-14-12/h1-3,5-6,12H,8-10H2 |
Clave InChI |
LIHPMMGNQGWPDD-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



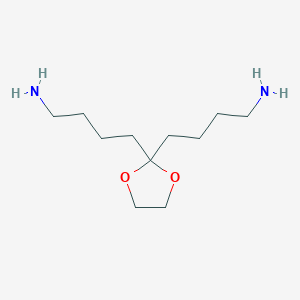
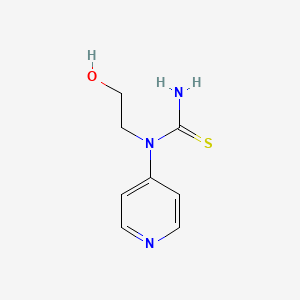


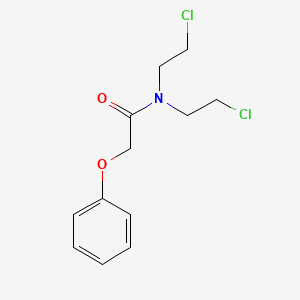
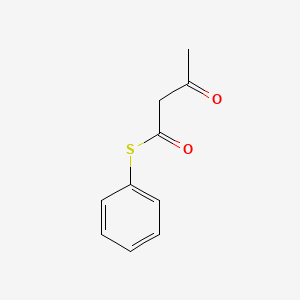
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)


